Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13522628
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O3 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3 |
| Standard InChI Key | ZJLQOBHAWWWERW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)CO |
Introduction
Structural and Chemical Properties
Molecular Framework and Stereochemistry
The pyrrolidine ring in tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate adopts a five-membered saturated structure, with the Boc group enhancing steric protection of the amine functionality. The hydroxymethyl (-CH2OH) group at position 4 introduces polarity and hydrogen-bonding capacity, which influences solubility and intermolecular interactions. Comparative analysis with the 4-hydroxy analog (CAS 190141-99-2) reveals that replacing the hydroxyl with a hydroxymethyl group increases molecular weight by 14.02 g/mol (C9H18N2O3 → C10H20N2O3) and elevates the TPSA (Topological Polar Surface Area) from 75.79 Ų to ~85 Ų, enhancing hydrophilicity .
Table 1: Comparative Physicochemical Properties
Synthetic Methodologies
Boc Protection Strategies
The synthesis of Boc-protected pyrrolidines typically involves ring-opening reactions of aziridine or azabicyclic precursors. For the 4-hydroxy analog (CAS 190141-99-2), a 62% yield was achieved via ammonolysis of 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, followed by Boc protection using di-tert-butyl dicarbonate in dichloromethane . For the hydroxymethyl variant, analogous routes may employ hydroxymethyl-substituted bicyclic intermediates, though specific protocols remain undocumented in the provided sources.
Table 2: Representative Synthesis of 4-Hydroxy Analog
| Step | Conditions | Yield |
|---|---|---|
| Aziridine ring opening | NH3/H2O, 60°C, 15 h | 62% |
| Boc protection | (Boc)2O, CH2Cl2, 4 h | - |
Stereochemical Control
The stereochemistry at positions 3 and 4 is critical for biological activity. For the (3R,4S)-4-methyl analog (CAS 1290191-85-3), chiral resolution or asymmetric synthesis ensures enantiopurity . The hydroxymethyl derivative likely requires similar stereoselective strategies, such as enzymatic resolution or chiral auxiliaries, to isolate the desired diastereomer.
Pharmacological and Industrial Applications
Peptide Mimetics
The hydroxymethyl side chain mimics serine or threonine residues in peptide backbones, enabling its use in peptidomimetic drug design. This application is exemplified by the incorporation of similar scaffolds into renin and HIV protease inhibitors.
| Parameter | Value |
|---|---|
| GHS Signal Word | Warning |
| Precautionary Measures | P261, P305+P351+P338 |
| Skin Permeation (Log Kp) | -7.97 cm/s |
Future Directions and Challenges
Synthetic Optimization
Current yields for Boc-protected pyrrolidines (~62%) leave room for improvement via catalytic methods. Transition-metal catalysts (e.g., palladium) or flow chemistry could enhance efficiency, as demonstrated in hydrogenation steps for related compounds .
Bioactivity Studies
While the hydroxymethyl derivative’s bioactivity is uncharacterized, in silico models predict moderate CYP inhibition and high gastrointestinal absorption. Experimental validation is required to assess its therapeutic potential.
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